N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide
Description
N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide is an organic compound that belongs to the class of acetamides Compounds in this class are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-3-16-10-7-11-17(4-2)22(16)23-21(24)15-25-20-13-12-18-8-5-6-9-19(18)14-20/h5-14H,3-4,15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZCOKYVTVSGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide typically involves the following steps:
Formation of the Acetamide Group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the 2,6-diethylphenyl Group: This step involves the use of 2,6-diethylphenylamine, which can be synthesized from 2,6-diethylphenol through nitration, reduction, and subsequent amination.
Attachment of the 2-naphthyloxy Group: This can be done by reacting 2-naphthol with an appropriate halide or sulfonate ester to form the naphthyloxy group, which is then attached to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and naphthyloxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonates, and nitrating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide may have applications in various fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, polymers, or as an additive in various formulations.
Mechanism of Action
The mechanism by which N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide exerts its effects would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)acetamide: Lacks the naphthyloxy group, potentially altering its chemical and biological properties.
2-(2-naphthyloxy)acetamide: Lacks the 2,6-diethylphenyl group, which may affect its reactivity and applications.
N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamide: Similar structure but with methyl groups instead of ethyl groups, which could influence its steric and electronic properties.
Uniqueness
N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide is unique due to the presence of both the 2,6-diethylphenyl and 2-naphthyloxy groups, which may confer specific chemical reactivity and potential biological activity not seen in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
